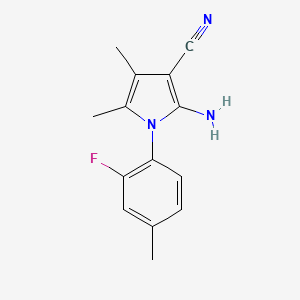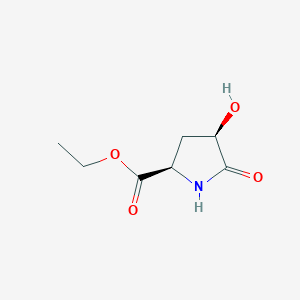
6-Methylpyridin-2-amine,palladium(2+),dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpyridin-2-amine, palladium(2+), dichloride is a coordination compound that combines 6-methylpyridin-2-amine with palladium dichloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylpyridin-2-amine, palladium(2+), dichloride typically involves the reaction of 6-methylpyridin-2-amine with palladium dichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylpyridin-2-amine, palladium(2+), dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.
Reduction: Reduction reactions can convert the palladium(2+) to palladium(0), which is often used in catalytic cycles.
Substitution: The ligand (6-methylpyridin-2-amine) can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium, while reduction may produce palladium(0) complexes.
Wissenschaftliche Forschungsanwendungen
6-Methylpyridin-2-amine, palladium(2+), dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of 6-methylpyridin-2-amine, palladium(2+), dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation of bonds and the formation of new ones. The 6-methylpyridin-2-amine ligand stabilizes the palladium center and can influence the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylpyridine: This compound is similar in structure but lacks the palladium center, making it less effective as a catalyst.
Palladium(2+) chloride: While it contains the palladium center, it lacks the stabilizing ligand, which can affect its reactivity and selectivity.
Other palladium complexes: Various palladium complexes with different ligands can be compared, each offering unique properties and applications.
Uniqueness
6-Methylpyridin-2-amine, palladium(2+), dichloride is unique due to the combination of the 6-methylpyridin-2-amine ligand and palladium dichloride. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in catalysis and organic synthesis.
Eigenschaften
Molekularformel |
C12H16Cl2N4Pd |
|---|---|
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
dichloropalladium;6-methylpyridin-2-amine |
InChI |
InChI=1S/2C6H8N2.2ClH.Pd/c2*1-5-3-2-4-6(7)8-5;;;/h2*2-4H,1H3,(H2,7,8);2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
GNSZQMYQZOLCRB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NC(=CC=C1)N.CC1=NC(=CC=C1)N.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


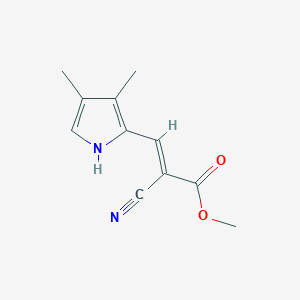
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)

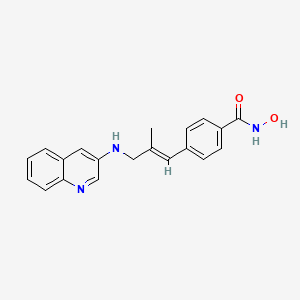
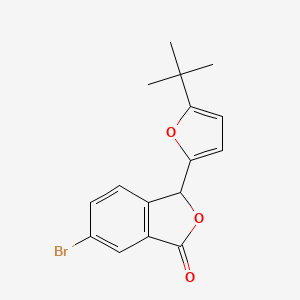
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)

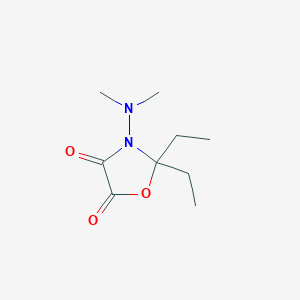
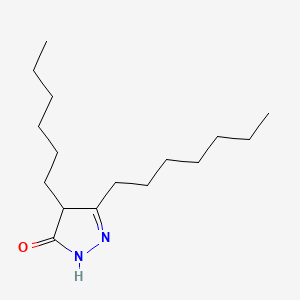
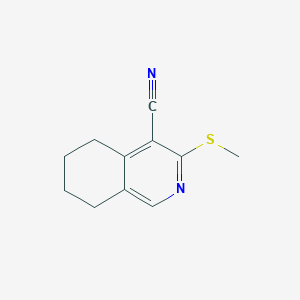

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
